Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
Description
Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a complex heterocyclic compound featuring a partially saturated pyrrolo[1,2-a]pyrazine core. This bicyclic scaffold is substituted with a 2,5-dimethoxyphenyl group at the 1-position and an ethyl propanoate ester linked via a carboxamide moiety at the 2-position. The 2,5-dimethoxyphenyl substituent may influence electronic properties and binding interactions, while the ethyl ester group enhances solubility for pharmacokinetic optimization.
Properties
IUPAC Name |
ethyl 3-[[1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-4-29-19(25)9-10-22-21(26)24-13-12-23-11-5-6-17(23)20(24)16-14-15(27-2)7-8-18(16)28-3/h5-8,11,14,20H,4,9-10,12-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWIANFIUZRNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
This compound is a synthetic compound belonging to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A tetrahydropyrrolo moiety
- A carboxamide functional group
- An ethyl ester group
This unique combination of functional groups may contribute to its biological activity.
Antimicrobial Activity
Many pyrazine derivatives exhibit antimicrobial properties . Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example:
- Pyrazine derivatives have shown moderate to good antimicrobial activity against pathogens such as Enterococcus faecalis .
Anticancer Activity
Some studies suggest that pyrazine-based compounds can inhibit cancer cell growth. For instance:
- Certain bis-steroidal pyrazines have demonstrated significant anticancer effects in both murine and human cancer cell lines . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
Cholinesterase Inhibition
Cholinesterase inhibitors are promising in the treatment of neurodegenerative diseases like Alzheimer's. Certain pyrazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in cholinergic signaling . The inhibition of these enzymes can help alleviate symptoms associated with cholinergic deficits.
Case Studies
While specific case studies on the compound are not available, similar compounds have been investigated in various contexts:
- A study on pyrido[2,3-b]pyrazines found that certain derivatives exhibited potent dual inhibition against AChE and BChE with IC50 values indicating strong activity .
- Another investigation highlighted the role of pyrazines in inducing liver microsomal epoxide hydrolase (mEH), an enzyme involved in detoxifying carcinogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related pyrrolo-pyrazine and imidazo-pyridine derivatives, emphasizing synthesis, physicochemical properties, and biological relevance.
Structural Analogues with Pyrrolo[1,2-a]pyrazine Cores
1-(3-(4-Methoxyphenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone (4b) Structure: Features a pyrrolo[1,2-a]pyrazine core acetylated at the 6-position and substituted with a 4-methoxyphenyl group at the 3-position. Synthesis: Prepared via electrophilic acetylation using AlCl3 and acetyl chloride, highlighting the reactivity of the pyrrolo-pyrazine ring toward electrophilic substitution . Key Difference: Lacks the tetrahydropyrazine ring and carboxamide-ester side chain of the target compound, resulting in reduced conformational flexibility and altered solubility.
Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines Structure: Saturated pyrrolo-pyrazine derivatives with enantiomeric purity (up to 96% ee) achieved via iridium-catalyzed asymmetric hydrogenation . Key Difference: The target compound’s 2,5-dimethoxyphenyl and ethyl ester substituents may enhance receptor selectivity compared to simpler alkyl or aryl derivatives.
Heterocyclic Analogues with Imidazo[1,2-a]pyridine Cores
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Structure: Imidazo[1,2-a]pyridine core with multiple electron-withdrawing groups (cyano, nitro) and ester functionalities . Physicochemical Properties: Molecular weight 51%, melting point 243–245°C, characterized by NMR and HRMS . Key Difference: The imidazole ring introduces distinct electronic properties and hydrogen-bonding capabilities compared to the pyrrolo-pyrazine system.
Substituent Effects on Reactivity and Bioactivity
- Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound likely enhances π-π stacking interactions and metabolic stability compared to 4-methoxyphenyl analogues (e.g., compound 4b) .
- Ethyl Ester vs. Acetyl Groups: The ethyl propanoate ester in the target compound improves lipophilicity and bioavailability relative to acetylated derivatives (e.g., compound 8 in ), which may exhibit faster hydrolysis in vivo .
Data Tables
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
